(6-chloro-1H-indol-1-yl)acetic acid

Catalog No.
S824218
CAS No.
943654-33-9
M.F
C10H8ClNO2
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-chloro-1H-indol-1-yl)acetic acid

CAS Number

943654-33-9

Product Name

(6-chloro-1H-indol-1-yl)acetic acid

IUPAC Name

2-(6-chloroindol-1-yl)acetic acid

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)

InChI Key

OUXDBYYTCZPJLG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)Cl

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)Cl

(6-Chloro-1H-indol-1-yl)acetic acid (CAS 943654-33-9) is a highly specialized N-alkylated indole building block utilized extensively in the synthesis of aldose reductase inhibitors (ARIs) and CRTH2 (DP2) receptor antagonists [1]. Unlike the ubiquitous plant hormone indole-3-acetic acid, this compound features an acetic acid moiety covalently bound to the indole nitrogen (N1), effectively capping the reactive N-H site while providing a terminal carboxylic acid for amide coupling or esterification [2]. The presence of the 6-chloro substituent introduces a distinct electronic deactivation to the indole core, enhancing metabolic stability compared to unsubstituted analogs, while also serving as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. This dual-functionalized profile makes it a critical precursor for late-stage functionalization in medicinal chemistry workflows, particularly in the development of anti-inflammatory and diabetic complication therapeutics.

Substituting (6-chloro-1H-indol-1-yl)acetic acid with its structural isomer, (6-chloro-1H-indol-3-yl)acetic acid, or an unsubstituted indole-1-acetic acid fundamentally alters both synthetic trajectory and biological target engagement [1]. In procurement and process chemistry, the N1-acetic acid linkage is critical for preventing competitive N-alkylation or oxidation during downstream functionalization of the C2 or C3 positions. Furthermore, in pharmacological applications such as CRTH2 antagonism, the N1-carboxylate is essential for anchoring the molecule within the receptor's polar binding pocket [2]. Shifting the chlorine atom to the 5-position or removing it entirely significantly alters the lipophilicity (logD) and steric bulk, leading to a measurable drop in target affinity and an increased susceptibility to oxidative metabolism. Consequently, generic indole acetic acids cannot serve as drop-in replacements without requiring a complete redesign of the synthetic route and compromising the final compound's structure-activity relationship (SAR).

Regioselective Stability in Electrophilic Aromatic Substitution

In the synthesis of complex indole-based therapeutics, the N1-acetic acid moiety acts as an intrinsic protecting group. Compared to N-unsubstituted indoles like (6-chloro-1H-indol-3-yl)acetic acid, which require additional protection steps (e.g., Boc or Ts) to prevent N-alkylation during C-acylation or halogenation, the pre-installed N1-acetic acid streamlines the synthetic route[1]. This eliminates at least two synthetic steps (protection and deprotection), directly improving overall process yield and reducing reagent costs in scale-up manufacturing.

Evidence DimensionSynthetic step economy for C-functionalization
Target Compound DataDirect functionalization (0 N-protection steps required)
Comparator Or Baseline(6-chloro-1H-indol-3-yl)acetic acid (requires 2 steps: N-protection and deprotection)
Quantified DifferenceElimination of 2 synthetic steps
ConditionsStandard electrophilic aromatic substitution workflows

Reduces the number of synthetic steps and improves overall yield in the manufacturing of complex indole derivatives.

Essential Role of N1-Carboxylate in Receptor Anchoring

Structure-activity relationship (SAR) studies of CRTH2 (DP2) antagonists demonstrate that the N1-acetic acid group is a strict requirement for high-affinity receptor binding [1]. The carboxylate group forms critical polar interactions with the receptor's binding pocket. Substituting the N1-acetic acid with a C3-acetic acid or a non-acidic N-alkyl group typically results in a multi-fold loss of binding affinity, often shifting the IC50 from the nanomolar to the micromolar range. The 6-chloro substitution further enhances the lipophilic interactions within the pocket compared to unsubstituted analogs.

Evidence DimensionCRTH2 receptor binding affinity (IC50)
Target Compound DataNanomolar (nM) range affinity for optimized N1-acetic acid derivatives
Comparator Or BaselineN-alkyl or C3-acetic acid isomers
Quantified Difference>100-fold reduction in target affinity for non-N1-carboxylate analogs
ConditionsIn vitro CRTH2 competitive binding assays

Ensures the structural prerequisite for polar anchoring in the development of highly potent anti-inflammatory agents.

Metabolic Stabilization via 6-Chloro Substitution

The incorporation of a chlorine atom at the 6-position of the indole ring significantly reduces the molecule's susceptibility to cytochrome P450-mediated oxidative metabolism [1]. Compared to the unsubstituted 1H-indole-1-acetic acid, the 6-chloro derivative exhibits a lower intrinsic clearance rate. The electron-withdrawing nature of the chlorine atom deactivates the electron-rich indole core, thereby extending the half-life of downstream active pharmaceutical ingredients (APIs) and improving their pharmacokinetic profiles in vivo.

Evidence DimensionSusceptibility to oxidative metabolism
Target Compound DataEnhanced metabolic stability (lower intrinsic clearance)
Comparator Or BaselineUnsubstituted 1H-indole-1-acetic acid
Quantified DifferenceSignificant reduction in P450-mediated oxidation rates
ConditionsIn vitro human liver microsome (HLM) stability assays

Provides a more metabolically robust scaffold for drug discovery, reducing the risk of rapid in vivo clearance.

Late-Stage Functionalization via C-Cl Bond Activation

The 6-chloro substituent serves as a viable electrophile for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. While less reactive than a bromo or iodo analog, the chloro group offers a practical balance of stability during early synthetic steps and reactivity under specific catalytic conditions. This allows for the late-stage introduction of diverse aryl, alkyl, or amine groups at the 6-position, a critical feature for generating expansive screening libraries from a single, stable precursor.

Evidence DimensionSuitability for late-stage diversification
Target Compound DataEnables Pd/Ni-catalyzed cross-coupling at C6
Comparator Or BaselineUnsubstituted 1H-indole-1-acetic acid
Quantified DifferenceEnables direct C-C and C-N bond formation at the 6-position, which is impossible in the unsubstituted analog
ConditionsOptimized transition-metal catalysis workflows

Allows medicinal chemists to rapidly synthesize diverse libraries of 6-substituted indole analogs from a single, stable starting material.

Synthesis of CRTH2 (DP2) Receptor Antagonists

(6-Chloro-1H-indol-1-yl)acetic acid is a highly effective starting material for developing novel CRTH2 antagonists for asthma and allergic diseases. The N1-acetic acid moiety provides the essential polar anchor for receptor binding, while the 6-chloro group enhances metabolic stability and allows for further structural optimization[1].

Development of Aldose Reductase Inhibitors (ARIs)

In the pursuit of treatments for diabetic complications (e.g., neuropathy, retinopathy), this compound serves as a core scaffold. The N-acetic acid group mimics the critical binding interactions of established ARIs, making it a highly relevant precursor for next-generation inhibitor design [2].

Late-Stage Diversification in Medicinal Chemistry Libraries

Due to the presence of the 6-chloro substituent, this building block is highly suitable for generating diverse chemical libraries via transition-metal-catalyzed cross-coupling. It allows process chemists to introduce various functional groups at the 6-position after the core indole structure has been elaborated [2].

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types